molecular formula C25H38F2 B182359 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene CAS No. 117923-21-4

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene

Cat. No.: B182359
CAS No.: 117923-21-4
M. Wt: 376.6 g/mol
InChI Key: LQQUELXLCCXQAX-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is an organic compound with the molecular formula C23H34F2. This compound is part of a class of fluorinated biphenyls, which are known for their unique chemical properties and applications in various fields, including liquid crystal materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Fluorination: Introduction of fluorine atoms into the benzene ring.

    Cyclohexylation: Attachment of cyclohexyl groups to the benzene ring.

    Alkylation: Introduction of the pentyl group to the cyclohexyl ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents such as halides and nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
  • trans, trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl

Uniqueness

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is unique due to its specific fluorination pattern and the presence of both cyclohexyl and pentyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in liquid crystal technology and other fields .

Properties

IUPAC Name

1,2-difluoro-4-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38F2/c1-2-3-4-5-19-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h16-22H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQUELXLCCXQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343148
Record name 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117923-21-4
Record name 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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